Blood-Brain Barrier (BBB) Permeability: 5-Bromo-3,4-DAP vs. 3,4-Diaminopyridine (3,4-DAP)
In a comparative pharmacokinetic study, 5-Bromo-3,4-diaminopyridine (referred to as compound 5) demonstrated a significantly reduced permeability across the blood-brain barrier (BBB) compared to its parent compound, 3,4-diaminopyridine (3,4-DAP), while maintaining comparable in vitro potency for blocking Kv1.x potassium channels [1]. This difference was confirmed in an in vivo mouse lethality assay for botulinum neurotoxin (BoNT/A) intoxication, where compound 5 was found to be as effective as 3,4-DAP at rescuing poisoned mice [1].
| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability |
|---|---|
| Target Compound Data | Lack of BBB penetration |
| Comparator Or Baseline | 3,4-Diaminopyridine (3,4-DAP): Known to cross the BBB |
| Quantified Difference | Qualitative difference: Compound 5 shows a lack of BBB penetration, resolving neurotoxicity issues associated with 3,4-DAP. |
| Conditions | Pharmacokinetic experiments in a mouse model. |
Why This Matters
This property makes 5-Bromo-3,4-diaminopyridine a more suitable scaffold for developing peripherally-restricted potassium channel modulators, avoiding the CNS-related side effects (e.g., seizures) associated with 3,4-DAP.
- [1] Mayor, A. V., et al. (2010). Symptomatic Relief of Botulinum Neurotoxin/A Intoxication with Aminopyridines: A New Twist on an Old Molecule. ACS Chemical Biology, 5(12), 1183–1191. View Source
